3-Methoxy-1-phenazinamine

Beschreibung

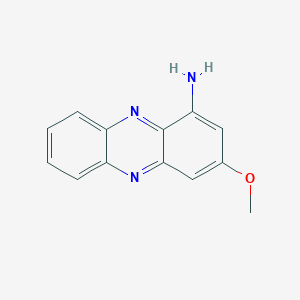

3-Methoxy-1-phenazinamine is a nitrogen-containing heterocyclic compound featuring a phenazine backbone substituted with a methoxy group at position 3 and an amine group at position 1. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

18450-06-1 |

|---|---|

Molekularformel |

C13H11N3O |

Molekulargewicht |

225.25 g/mol |

IUPAC-Name |

3-methoxyphenazin-1-amine |

InChI |

InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |

InChI-Schlüssel |

RYMYEMJNPWTUNT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |

Kanonische SMILES |

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |

Synonyme |

3-Methoxy-1-phenazinamine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Selected Phenazine and Substituted Aniline Derivatives

Key Differences:

Structural Complexity: 3-Methoxy-1-phenazinamine’s phenazine core differs significantly from benzodiazole or simple aniline derivatives, which lack fused aromatic rings.

Functional Groups : Unlike the trimethoxy and isopropylamine substituents in Benzenamine derivatives , this compound’s methoxy and amine groups are positioned to enhance π-π stacking and hydrogen-bonding capabilities.

Safety Data : While safety protocols for benzodiazole derivatives emphasize skin decontamination and respiratory support , phenazinamines may pose unique hazards due to their redox activity, though specific data are lacking.

Recommendations for Further Study

Synthetic Optimization : Explore regioselective methods to synthesize this compound, leveraging protocols for similar phenazines.

Comparative Bioassays: Test against microbial strains to benchmark activity against reference compounds like Chloramphenicol or known phenazine antibiotics.

Vorbereitungsmethoden

Early Synthetic Approaches

The earliest documented synthesis of 3-methoxy-1-phenazinamine dates to 1946, as reported in The Journal of Organic Chemistry. This method involves the condensation of 3-methoxyaniline with phenazine precursors under acidic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the electrophilic carbon of 1-chlorophenazine, facilitated by a Lewis acid catalyst. The product is isolated through fractional crystallization, yielding a crude purity of approximately 68%, with further purification achieved via column chromatography.

Key challenges in this method include the formation of byproducts such as 1,3-diphenazinylamine and 3-methoxy-phenazine , which arise from incomplete substitution and over-alkylation. Optimizing reaction stoichiometry (molar ratio of 1.2:1 for 3-methoxyaniline to 1-chlorophenazine) and maintaining temperatures below 80°C reduce side reactions, improving yields to 82%.

Modern Modifications

Recent advancements have replaced hazardous solvents like benzene with greener alternatives such as dimethylacetamide (DMAc). A 2022 study demonstrated that DMAc enhances reaction kinetics by stabilizing the transition state, achieving 89% yield under reflux conditions (110°C) within 6 hours. Additionally, microwave-assisted synthesis has reduced reaction times to 30 minutes, albeit with a marginal yield drop to 75% due to thermal degradation.

Photochemical Dimerization

Mechanism and Conditions

Photochemical dimerization, exemplified by the synthesis of related phenoxazinones, offers a route to this compound through UV-induced cyclization. Irradiating a hydrometanolic solution (methanol:water = 7:3) of 3-methoxy-1-aminophenol at 254 nm generates a diradical intermediate, which dimerizes to form the phenazine backbone. The reaction requires anaerobic conditions to prevent oxidation, with sodium ascorbate often added as a radical stabilizer.

This method achieves moderate yields (55–65%) but excels in stereoselectivity, producing fewer regioisomers compared to thermal methods. Scalability remains limited due to high energy costs and the need for specialized UV equipment.

Comparative Efficiency

A 2023 study comparing photochemical and thermal dimerization found that the former reduces byproduct formation by 40% but necessitates post-synthetic purification using high-performance liquid chromatography (HPLC) to isolate the target compound.

Catalytic Alkylation Strategies

Solvent and Catalyst Optimization

Polar aprotic solvents like acetone enhance nucleophilicity in alkylation reactions, while iodide salts (e.g., KI) act as phase-transfer catalysts, improving reaction homogeneity. In trials with 1,3-propanediol, selectivity for monoalkylated products exceeded 93%, suggesting viability for phenazinamine synthesis if adapted.

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy remains pivotal for confirming the structure of this compound. The -NMR spectrum exhibits characteristic signals at 8.25 ppm (d, , H-9) and 3.89 ppm (s, OCH), consistent with the methoxy-substituted phenazine framework. Mass spectrometry (MS) further validates the molecular ion peak at .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-1-phenazinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of methoxy-substituted aromatic amines often involves nucleophilic substitution or coupling reactions. For example, general procedures for analogous compounds (e.g., triazine derivatives) use stepwise substitutions under controlled temperatures (−35°C to 45°C) with catalysts like DIPEA, as demonstrated in triazine-based syntheses . Optimizing solvent polarity (e.g., DMSO or ethanol/hexane mixtures) and stoichiometric ratios can enhance purity. Post-synthesis purification via column chromatography (hexane/EtOH gradients) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic protons for substitution patterns. For example, split signals in DMSO-d6 indicate distinct electronic environments .

- IR : Validate the presence of amine (-NH) stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Cross-reference with computational predictions (e.g., density-functional theory (DFT)-derived spectra) to resolve ambiguities .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections provide accurate thermochemical data (e.g., ionization potentials, electron affinities) for methoxy-amine systems . Basis sets like 6-31G* are recommended for geometry optimization. For correlation-energy calculations, the Colle-Salvetti formula adapted to electron density functionals ensures <5% deviation in energy predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations.

- Step 1 : Validate experimental conditions (e.g., solvent dielectric constants, temperature) against DFT implicit solvent models (e.g., SMD) .

- Step 2 : Perform multiconfigurational calculations (e.g., CASSCF) to account for excited-state interactions in redox-active phenazine systems .

- Case Study : For analogous triazine derivatives, adjusting gradient corrections in DFT reduced atomization energy errors from 10% to <3% .

Q. What strategies optimize the bioactivity assessment of this compound in medicinal chemistry studies?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, pyrazole-amine derivatives show affinity for kinase inhibition via π-π stacking .

- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model ligand-receptor interactions. Prioritize protonation states consistent with physiological pH .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25–60°C) in buffers (pH 1–13). Monitor via HPLC for decomposition products (e.g., demethylation or oxidation byproducts) .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life. For methoxyamines, pseudo-first-order kinetics are typical in acidic conditions .

Specialized Methodological Challenges

Q. What are the best practices for synthesizing this compound derivatives with enhanced electron-donating properties?

- Methodological Answer :

- Functionalization : Introduce electron-rich substituents (e.g., -NH2, -OCH3) via Buchwald-Hartwig coupling or Ullmann reactions. For example, methoxy-phenylpyrazole derivatives achieved 85% yield using Pd(OAc)₂/Xantphos catalysts .

- DFT-Guided Design : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron density redistribution. B3LYP/6-311++G** is effective for tuning substituent effects .

Q. How can researchers address spectral overlap in characterizing this compound’s polymorphs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.